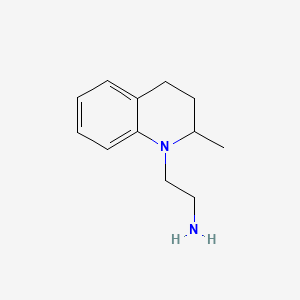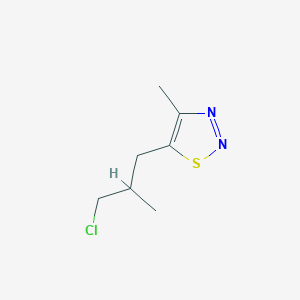![molecular formula C9H17NO2Si B13202561 Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both silicon and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multistep organic synthesis. One common method includes the reaction of a silicon-containing precursor with an azacyclic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3S)-2-aza-5-silaspiro[4.5]decane-3-carboxylate
- Methyl (3S)-2-aza-5-silaspiro[4.6]undecane-3-carboxylate
Uniqueness
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H17NO2Si |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
BIZSEZFKUKIYJX-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
Kanonische SMILES |
COC(=O)C1C[Si]2(CCCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)


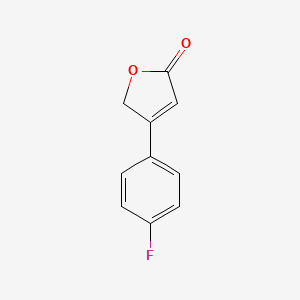
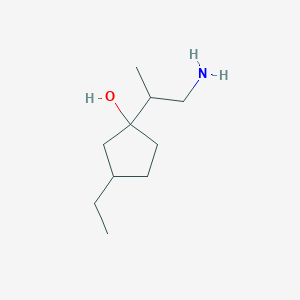

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
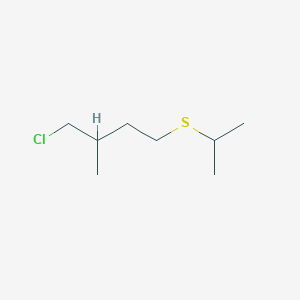
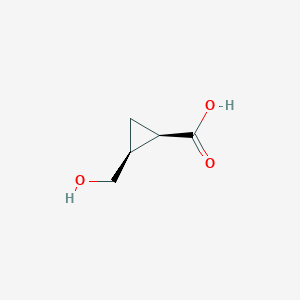
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
